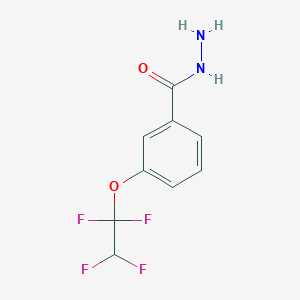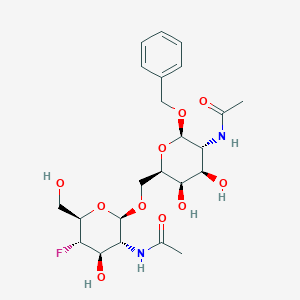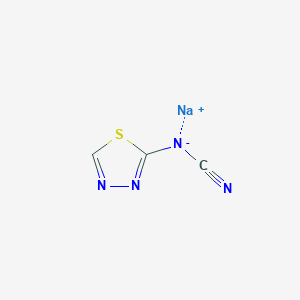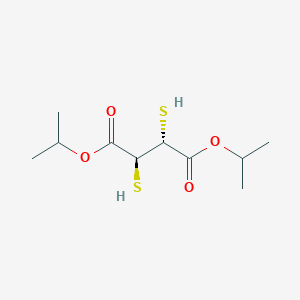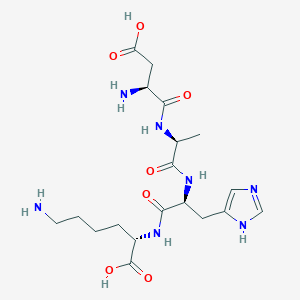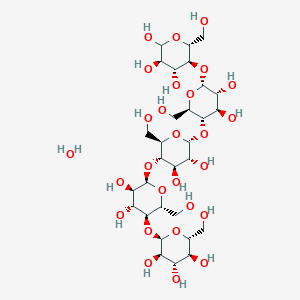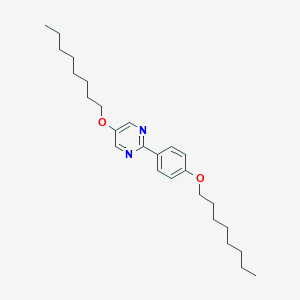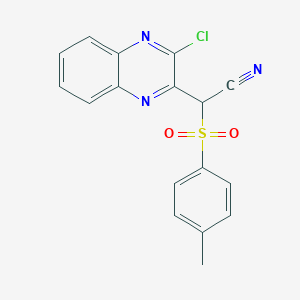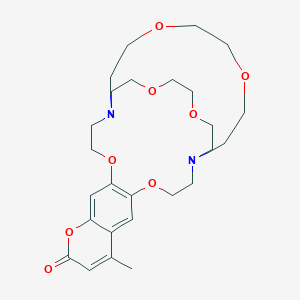
6,7-(4-Methyl)coumaro-(2.2.2)cryptand
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-(4-Methyl)coumaro-(2.2.2)cryptand is a type of macrocyclic compound that has been widely used in scientific research. It is a complex molecule that is composed of three coumarin units and a cryptand moiety. This compound has gained significant attention due to its unique properties and potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand is based on its ability to selectively bind metal ions and other small molecules. The cryptand moiety in this compound acts as a cavity that can accommodate metal ions, while the coumarin units act as a fluorescent reporter. When the compound binds to a metal ion, the fluorescence of the coumarin units is quenched, which can be used to detect the presence of the metal ion.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand have not been extensively studied. However, it has been shown that this compound can selectively bind to metal ions and other small molecules, which can potentially lead to changes in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in lab experiments include its high selectivity and sensitivity for metal ions and other small molecules. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand in scientific research. One potential application is in the development of new fluorescent sensors for the detection of metal ions in biological systems. Another potential direction is in the use of this compound as a molecular probe for imaging applications in living cells. Additionally, the development of new synthetic methods for the preparation of this compound could lead to its broader use in various research fields.
Synthesemethoden
The synthesis of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand involves several steps, including the preparation of the starting materials, the coupling of the coumarin units, and the attachment of the cryptand moiety. The most commonly used method for the synthesis of this compound is the condensation reaction between the coumarin units and the cryptand moiety using a suitable coupling agent.
Wissenschaftliche Forschungsanwendungen
6,7-(4-Methyl)coumaro-(2.2.2)cryptand has been extensively used in scientific research due to its ability to selectively bind metal ions and other small molecules. This compound has been used as a fluorescent sensor for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a molecular probe for imaging applications in biological systems.
Eigenschaften
CAS-Nummer |
124804-69-9 |
|---|---|
Produktname |
6,7-(4-Methyl)coumaro-(2.2.2)cryptand |
Molekularformel |
C26H38N2O8 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one |
InChI |
InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3 |
InChI-Schlüssel |
RWZMXSKVDUGUBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3 |
Andere CAS-Nummern |
124804-69-9 |
Synonyme |
6,7-(4-methyl)coumaro-(2.2.2)cryptand 6,7-MCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



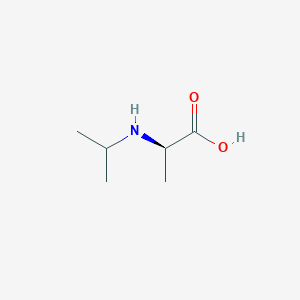
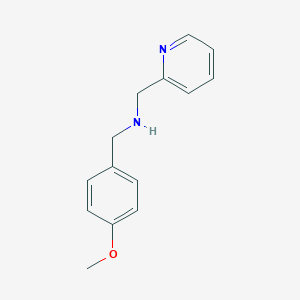
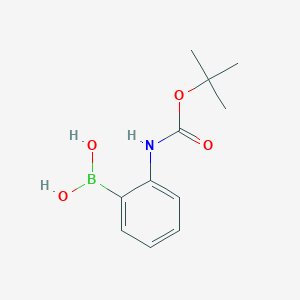
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
